

DL-Methionine methylsulfonium chloride as a derivative of methionine

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Compound of Interest

Compound Name: *DL-Methionine methylsulfonium chloride*

Cat. No.: *B075466*

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DL-Methionine Methylsulfonium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine methylsulfonium chloride, often referred to as S-Methylmethionine (SMM) or colloquially as "Vitamin U," is a derivative of the essential amino acid methionine.^[1] First identified in cabbage juice, this compound has garnered scientific interest for its potential therapeutic properties, particularly in the realm of gastrointestinal health.^[2] This technical guide provides a comprehensive overview of **DL-methionine methylsulfonium chloride**, including its chemical properties, synthesis, biological activities, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this molecule.

Chemical and Physical Properties

DL-Methionine methylsulfonium chloride is the chloride salt of S-methylmethionine, a positively charged sulfonium compound. Its chemical structure consists of a methionine backbone with an additional methyl group attached to the sulfur atom.

Property	Value	Reference
Chemical Formula	C6H14ClNO2S	PubChem CID: 16217806
Molecular Weight	199.70 g/mol	PubChem CID: 16217806
Appearance	White crystalline powder	Sigma-Aldrich
Solubility	Soluble in water	Sigma-Aldrich
Melting Point	134-139 °C (decomposes)	Various Suppliers
CAS Number	3493-12-7	Chemical Abstracts Service

Synthesis and Formulation

Synthesis

A common method for the synthesis of **DL-methionine methylsulfonium chloride** involves the direct methylation of DL-methionine. One patented method describes the reaction of DL-methionine with methyl chloride in an aqueous solution under pressure and elevated temperature.^[3]

Experimental Protocol: Synthesis of DL-Methionine Methylsulfonium Chloride

Objective: To synthesize **DL-Methionine methylsulfonium chloride** from DL-methionine.

Materials:

- DL-Methionine
- Methyl chloride
- Deionized water
- Activated charcoal
- Methanol

- Pressure reactor

Procedure:

- Suspend DL-methionine in deionized water within a pressure-resistant reactor.
- Introduce methyl chloride into the reactor.
- Heat the mixture to 50-60°C while stirring and maintain the pressure for several hours.
- After the reaction is complete, cool the reactor and vent the excess methyl chloride.
- Treat the resulting solution with activated charcoal to decolorize it, followed by filtration.
- Evaporate the water under vacuum to obtain a concentrated syrup.
- Precipitate the **DL-Methionine methylsulfonium chloride** by adding methanol to the syrup.
- Collect the crystalline product by filtration and dry under vacuum.

Formulation Considerations

DL-Methionine methylsulfonium chloride is known to be hygroscopic and can degrade in the presence of moisture, leading to the generation of an unpleasant odor. A Japanese patent suggests that the stability of formulations containing this compound can be improved by the inclusion of vitamin B1 or its derivatives, which helps to suppress the degradation and odor formation.[3] For oral administration in clinical studies, it has been formulated into dietary supplements.[4]

Biological Activities and Mechanism of Action

DL-Methionine methylsulfonium chloride exhibits a range of biological activities, with the most well-documented being its gastroprotective and antioxidant effects.

Gastroprotective Effects

Historically, "Vitamin U" has been associated with the healing of peptic ulcers.[2] Modern research suggests that its gastroprotective mechanism involves the stimulation of mucus

production, enhancement of mucosal blood flow, and the promotion of epithelial cell proliferation.[2][5][6]

A clinical study involving patients with chronic gastritis demonstrated that daily supplementation with 300 mg of S-methylmethionine for six months significantly reduced the severity of dyspeptic symptoms, as measured by the Gastrointestinal Symptom Rating Scale (GSRS).[4]

GSRS Score Analysis in Chronic Gastritis Patients	
Baseline Total GSRS Score	15
Total GSRS Score after 3 Months	9 (p<0.05)
Total GSRS Score after 6 Months	5.5 (p<0.05)

Data from a study with 37 patients receiving 300 mg/day of S-methylmethionine.[4]

Antioxidant Properties

DL-Methionine methylsulfonium chloride has been shown to possess antioxidant properties. It can act as a free radical scavenger and enhance the activity of endogenous antioxidant enzymes.[7] This activity is believed to contribute to its cytoprotective effects in various tissues.

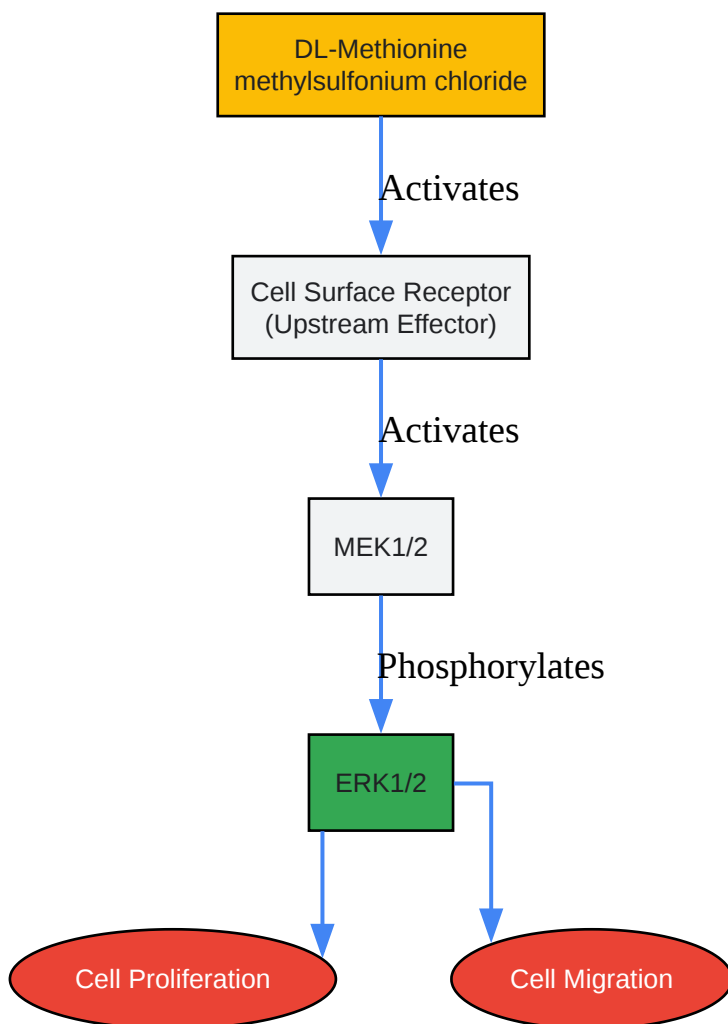
Wound Healing

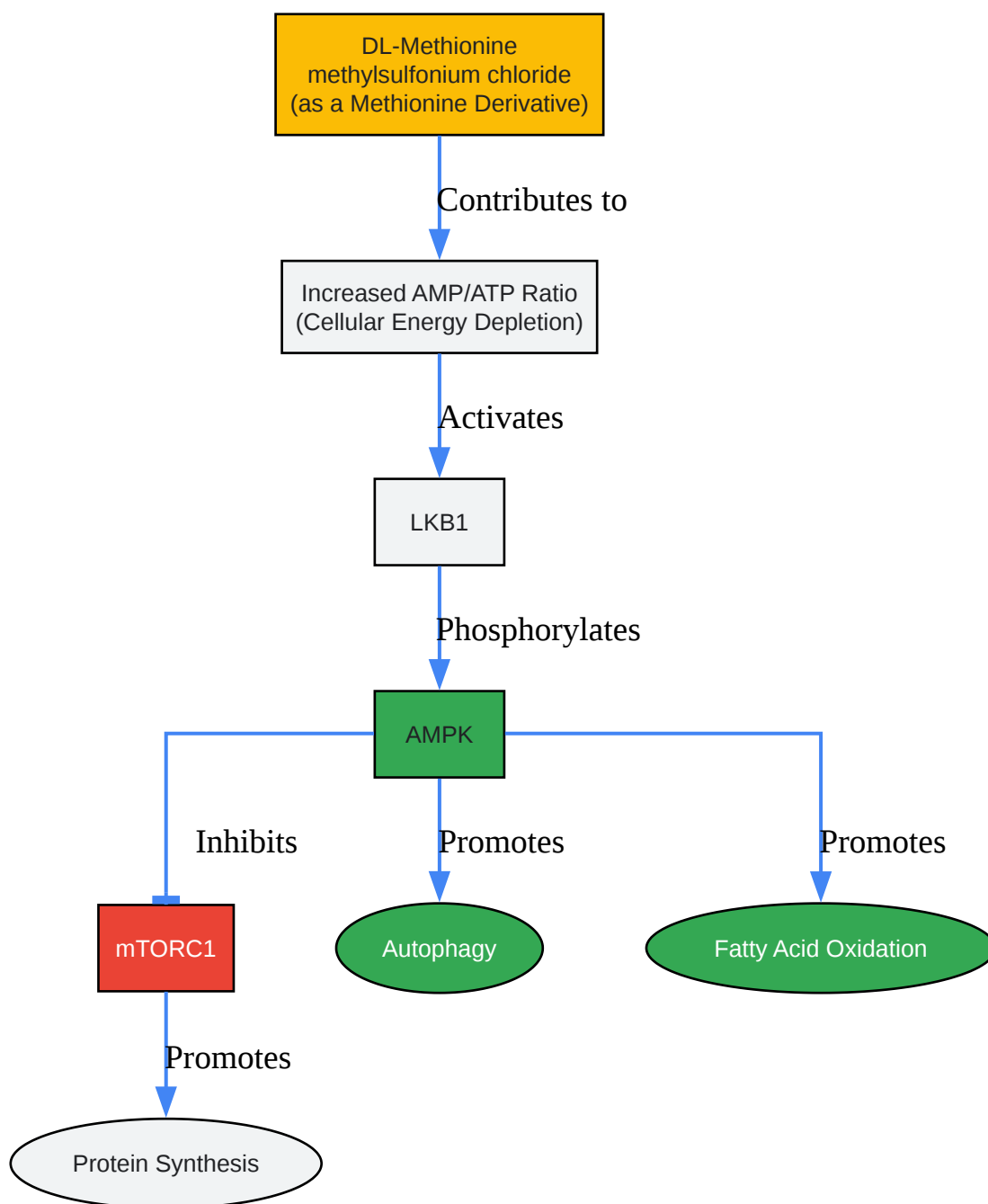
Topical application of S-methylmethionine has been shown to accelerate wound healing in animal models.[8] This effect is attributed to the activation of dermal fibroblasts and the promotion of re-epithelialization.[8]

Signaling Pathway Modulation

ERK1/2 Signaling Pathway

S-methylmethionine has been demonstrated to activate the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[8] This pathway is crucial for cell proliferation, differentiation, and survival. The activation of ERK1/2 by S-methylmethionine is linked to its ability to promote the proliferation and migration of human dermal fibroblasts, which are key processes in wound healing.[8]





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